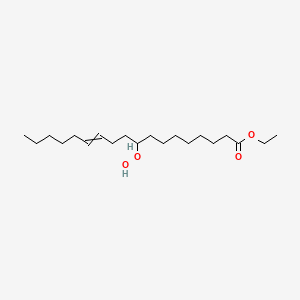
Ethyl 9-hydroperoxyoctadec-12-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-hydroperoxyoctadec-12-enoate is an organic compound with the molecular formula C20H38O4. It is characterized by the presence of an ester group, a hydroxyl group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-hydroperoxyoctadec-12-enoate typically involves the esterification of 9-hydroperoxyoctadec-12-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-hydroperoxyoctadec-12-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ethyl 9-oxooctadec-12-enoate.
Reduction: Formation of ethyl 9-hydroperoxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 9-hydroperoxyoctadec-12-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of ethyl 9-hydroperoxyoctadec-12-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Ethyl 9-hydroperoxyoctadec-12-enoate can be compared with similar compounds such as:
Ethyl 9-hydroperoxyoctadecanoate: Lacks the double bond present in this compound, resulting in different chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl 9-oxooctadec-12-enoate: An oxidized form of this compound, with a carbonyl group replacing the hydroxyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
683273-91-8 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl 9-hydroperoxyoctadec-12-enoate |
InChI |
InChI=1S/C20H38O4/c1-3-5-6-7-8-10-13-16-19(24-22)17-14-11-9-12-15-18-20(21)23-4-2/h8,10,19,22H,3-7,9,11-18H2,1-2H3 |
InChI Key |
MOFNBUFZVFEFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC(CCCCCCCC(=O)OCC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
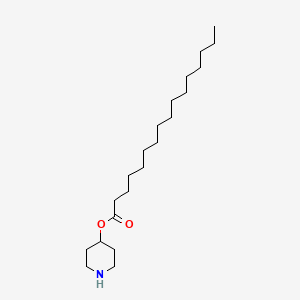
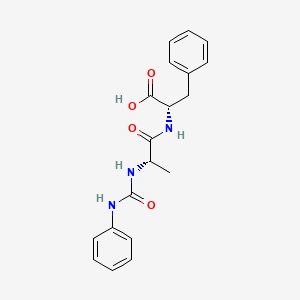
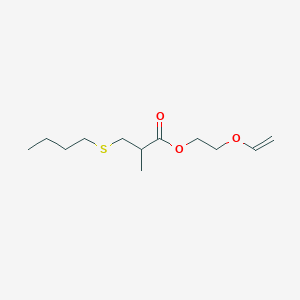
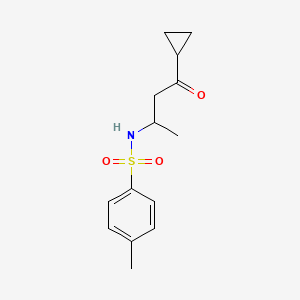
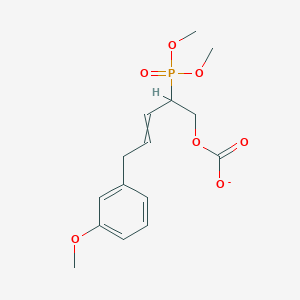
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
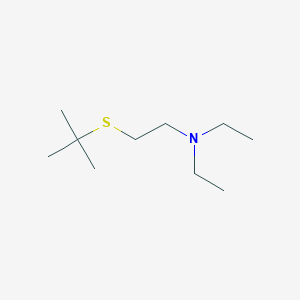
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
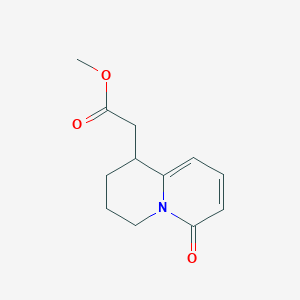
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
